AC-ALA-ALA-ALA-ALA-OH

Description

Structure

3D Structure

Propriétés

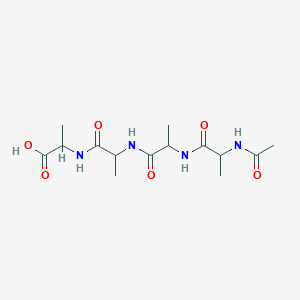

IUPAC Name |

2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O6/c1-6(15-10(5)19)11(20)16-7(2)12(21)17-8(3)13(22)18-9(4)14(23)24/h6-9H,1-5H3,(H,15,19)(H,16,20)(H,17,21)(H,18,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZJRQOAVRANIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10935076 |

Source

|

| Record name | N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(1-hydroxyethylidene)amino]propylidene}amino)propylidene]amino}propylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15483-58-6 |

Source

|

| Record name | Acetylalanyl-alanyl-alanyl-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015483586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC333574 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(1-hydroxyethylidene)amino]propylidene}amino)propylidene]amino}propylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Dynamics and Synthetic Protocols of N-Acetyl-Tetra-Alanine (Ac-Ala4-OH)

Executive Summary & Molecular Architecture

Ac-Ala-Ala-Ala-Ala-OH (Ac-Ala

While deceptively simple, this molecule serves as a critical "molecular ruler" in protein folding thermodynamics. It isolates the intrinsic helical propensity of the alanine backbone without the confounding effects of charged N-termini or bulky side chains. For researchers, it represents the baseline for the Helix-Coil Transition Theory and a primary substrate for serine proteases like elastase.

Physiochemical Profile[1]

| Property | Value | Notes |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid | |

| Formula | ||

| Molecular Weight | 344.36 g/mol | Monoisotopic mass |

| Isoelectric Point (pI) | ~3.1 | Dominated by C-term -COOH ( |

| Solubility | High (Water, DMSO) | Polar backbone + short chain length |

| Charge (pH 7.4) | -1 (Anionic) | N-term is neutral (capped); C-term is deprotonated |

Structural Visualization

The following diagram illustrates the connectivity and the critical N-terminal capping that neutralizes the dipole moment, mimicking the interior of a protein chain.

Figure 1: Linear connectivity of Ac-Ala4-OH showing the hydrophobic methyl side chains (implicit in Alanine) and the polar backbone.

Conformational Dynamics: The PPII vs. Helix Debate

The primary scientific interest in Ac-Ala

The Polyproline II (PPII) Bias

Historically, short peptides were assumed to exist as "random coils." However, spectroscopic data (NMR/CD) confirms that Ac-Ala

-

Mechanism: The PPII structure is stabilized by solvent bridging (water networks) between backbone amides, rather than intramolecular hydrogen bonds.

-

Thermodynamics: At 25°C, the enthalpy of

-helix formation is unfavorable for such a short chain due to the entropic cost of fixing the backbone angles (

The Nascent Alpha-Helix

While predominantly PPII/extended, Ac-Ala

-

Implication: It serves as the nucleation site. The addition of trifluoroethanol (TFE) or increasing temperature can shift the equilibrium, making it a model for studying the initiation phase of protein folding.

Figure 2: Conformational equilibrium of Ac-Ala4-OH. In aqueous buffer, the population is skewed heavily toward PPII and Coil states.

Synthesis Protocol: Solid Phase Peptide Synthesis (SPPS)[3][5][6]

The synthesis of Ac-Ala

Materials

-

Resin: Fmoc-Ala-Wang Resin (Loading: 0.5–0.7 mmol/g).

-

Amino Acid: Fmoc-L-Ala-OH.

-

Coupling Reagents: HBTU (Activator), DIEA (Base).[1]

-

Capping Reagent: Acetic Anhydride (

), Pyridine. -

Cleavage: TFA (Trifluoroacetic acid), TIPS (Triisopropylsilane),

.[2]

Step-by-Step Workflow

Step 1: Resin Swelling Suspend resin in DMF (Dimethylformamide) for 30 minutes. Drain.

Step 2: Deprotection (Fmoc Removal)

-

Add 20% Piperidine in DMF. Agitate for 5 mins. Drain.

-

Repeat for 15 mins.

-

Validation: UV absorbance at 301 nm (piperidine-dibenzofulvene adduct) indicates successful deprotection.

Step 3: Coupling Cycle (Repeat 3x)

-

Dissolve Fmoc-Ala-OH (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF.

-

Self-Validating Step: Perform Kaiser Test .

-

Blue beads: Incomplete coupling (Free amines present)

Recouple. -

Yellow/Colorless beads: Complete coupling

Proceed.

-

Step 4: N-Terminal Acetylation (The "Ac" Step)

-

Do not add Fmoc-Ala for the 5th cycle.

-

After the final Fmoc deprotection of the 4th Alanine:

-

Add Acetic Anhydride / Pyridine / DMF (1:1:8) .

-

Agitate for 20 mins.

-

Validation: Kaiser test must be negative (Yellow), confirming the N-terminus is capped.

Step 5: Cleavage & Isolation

-

Wash resin with DCM (Dichloromethane).[1] Dry under Nitrogen.

-

Add Cocktail: 95% TFA / 2.5% TIPS / 2.5%

. -

Agitate 2 hours.

-

Precipitate filtrate in cold Diethyl Ether.[1] Centrifuge. Lyophilize.

Figure 3: SPPS workflow emphasizing the critical acetylation step distinct from standard amino acid coupling.

Analytical Characterization

To verify the identity of Ac-Ala

Mass Spectrometry (ESI-MS)

-

Expected Mode: Negative Ion Mode

(due to C-terminal acid). -

m/z Calculation:

. -

Positive Mode:

.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

-

Methyl Region (1.2 - 1.5 ppm): You will see four distinct doublets corresponding to the methyl groups of the four alanine side chains.

-

Acetyl Cap (1.8 - 2.0 ppm): A sharp singlet integrating to 3 protons (

). This is the diagnostic peak proving the N-terminus is not free. -

Alpha-Protons (4.0 - 4.5 ppm): Four quartets representing the backbone

.

Applications in Drug Development & Enzymology[8][9]

Elastase Substrate Kinetics

Ac-Ala

-

Mechanism: The carboxyl group of Ac-Ala

-OH interacts with the active site Serine-195 and Histidine-57 triad. -

Usage: While chromogenic versions (Ac-Ala-Ala-Ala-Ala-pNA) are used for kinetics, the free acid form is used to study product inhibition or as a non-hydrolyzable competitor in crystallographic studies when the catalytic serine is mutated.

Solubility Enhancement Tag

In recombinant protein production, fusing a poly-alanine tail can alter solubility. However, Ac-Ala

References

-

Scholtz, J. M., & Baldwin, R. L. (1992). The mechanism of alpha-helix formation by peptides. Annual Review of Biophysics and Biomolecular Structure, 21, 95-118.

-

Shi, Z., Olson, C. A., Rose, G. D., & Kallenbach, N. R. (2002). Polyproline II structure in a sequence of seven alanine residues. Proceedings of the National Academy of Sciences, 99(14), 9190-9195.

-

Marqusee, S., Robbins, V. H., & Baldwin, R. L. (1989).[4] Unusually stable helix formation in short alanine-based peptides. Proceedings of the National Academy of Sciences, 86(14), 5286-5290.

-

Chem-Impex International. (n.d.). Product Specifications: Ac-Ala-Ala-Ala-OH (Analogous Reference).[5][6]

-

Coin, I., Beyermann, M., & Bienert, M. (2007).[2] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256.

Sources

Technical Monograph: Ac-Ala-Ala-Ala-Ala-OH

Role in Elastase Kinetics & Structural Biology [1]

Executive Summary

Ac-Ala-Ala-Ala-Ala-OH (N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanine) is a synthetic tetrapeptide used primarily as a mechanistic probe for Human Neutrophil Elastase (HNE) and as a model system for studying

This guide provides a rigorous technical breakdown of its physicochemical properties, synthesis via SPPS, and validated protocols for its use in enzymatic assays.[1]

Part 1: Physicochemical Profile

Structural Identity

The molecule consists of four L-alanine residues capped at the N-terminus with an acetyl group and terminating in a free carboxylic acid.[1] This "capping" mimics the internal polypeptide chain environment, removing the charge from the N-terminus and stabilizing the secondary structure.[1]

| Property | Specification |

| Sequence | This compound |

| Formula | |

| Molecular Weight | 344.36 g/mol |

| Isoelectric Point (pI) | ~3.1 (Dominated by C-terminal carboxyl) |

| Solubility | Water-soluble (>1 mg/mL); prone to aggregation at >10 mM.[1] |

| Appearance | White lyophilized powder.[1] |

Solubility & Aggregation Warning

Senior Scientist Note: While tetra-alanine is generally soluble in aqueous buffers, it sits on the "amyloid precipice."[1] Poly-alanine stretches (

-

Recommendation: Prepare stock solutions (10-20 mM) in HFP (1,1,1,3,3,3-Hexafluoro-2-propanol) or TFE (Trifluoroethanol) to disrupt secondary structure, then dilute >100-fold into the assay buffer.[1]

Part 2: Enzymatic Interaction (Human Neutrophil Elastase)[1]

Mechanism of Action

Human Neutrophil Elastase (HNE) is a serine protease with a specificity pocket (

-

Binding Mode: The peptide likely spans the

to -

Cleavage Site: Primary cleavage occurs between

(

Visualization: Catalytic Pathway

The following diagram illustrates the HNE-mediated hydrolysis workflow.

Caption: Kinetic pathway of HNE cleavage. Note the release of the C-terminal Alanine as the first leaving group during acylation.[1]

Part 3: Synthesis Protocol (SPPS)

Methodology: Fmoc Solid Phase Peptide Synthesis (SPPS).[1][3] Rationale: The C-terminal acid requires a Wang Resin .[1][4] The N-terminal acetylation is a distinct "capping" step post-coupling.[1][5]

Materials

-

Resin: Fmoc-Ala-Wang Resin (Loading: 0.5–0.7 mmol/g).[1]

-

Amino Acid: Fmoc-Ala-OH.[1]

-

Coupling Reagents: HBTU/DIEA or DIC/Oxyma.[1]

-

N-Cap Reagent: Acetic Anhydride (

) / Pyridine.[1]

Step-by-Step Workflow

-

Swelling: Swell resin in DMF for 30 mins.

-

Deprotection (Iterative): Treat with 20% Piperidine in DMF (

min). Wash with DMF ( -

Coupling (Iterative):

-

Repeat: Cycle steps 2-3 until sequence is

. -

N-Terminal Acetylation (Critical):

-

Do not perform final Fmoc deprotection if the last residue was Fmoc-Ala.[1] (Wait, structure is Ac-Ala... so we must deprotect the final Fmoc first).

-

Corrected Step: Deprotect the final N-terminal Fmoc.

-

Add solution of Acetic Anhydride (10 eq) and Pyridine (10 eq) in DMF. Shake for 30 min.

-

Result:

.[1]

-

-

Cleavage:

-

Reagent: 95% TFA / 2.5% TIS / 2.5%

.[1] -

Time: 2 hours.

-

Precipitate in cold diethyl ether.

-

Part 4: Analytical Protocol (LC-MS Assay)

Since this compound is non-chromogenic , standard plate-reader assays (405 nm) will fail.[1] You must use Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the appearance of the cleavage product (

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 1.8 µm).[1]

-

Mobile Phase A:

+ 0.1% Formic Acid. -

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 0% B to 30% B over 10 minutes. (Note: These are very polar peptides; keep organic low to retain them).[1]

Assay Procedure

-

Incubation: Mix 100 µM Ac-AAAA-OH with 10 nM HNE in HEPES buffer (pH 7.5).

-

Quenching: At time points (

min), remove 50 µL aliquot and add 50 µL 1% Formic Acid (stops enzyme). -

Injection: Inject 10 µL onto LC-MS.

-

Detection: Monitor SIM (Selected Ion Monitoring) channels:

-

Substrate (M+H): m/z 345.4

-

Product (Ac-AAA-OH, M+H): m/z 274.3[1]

-

Analytical Workflow Diagram

Caption: LC-MS workflow for non-chromogenic elastase kinetics. Separation of the tetra-peptide from the tri-peptide product is critical.

References

-

Bieth, J. G. (2001).[1] Elastases: Catalytic Mechanisms and Substrate Specificity. In Encyclopedia of Life Sciences. Wiley. Link[1]

-

Blondelle, S. E., et al. (1995).[1] Polyalanine-based peptides as models for self-associated beta-pleated-sheet complexes. Biochemistry, 34(51), 16652–16658.[1] Link[1]

-

PubChem Database. (2024).[6] Compound Summary: N-Acetyl-L-alanyl-L-alanyl-L-alanine (Tri-peptide analogue reference).[1] National Center for Biotechnology Information. Link[1]

-

Sigma-Aldrich. (2024).[1] Elastase Substrate I, Colorimetric (Comparison Reference). Merck KGaA. Link[1]

-

Solid Phase Peptide Synthesis (SPPS) Protocols. (2024). Standard Fmoc Protocols. CEM Corporation. Link

Sources

- 1. Showing Compound N-Acetyl-L-alanine (FDB022231) - FooDB [foodb.ca]

- 2. Frontiers | Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability [frontiersin.org]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. peptide.com [peptide.com]

- 6. N-Acetyl-L-alanyl-D-alanyl-D-alanine | C11H19N3O5 | CID 71447067 - PubChem [pubchem.ncbi.nlm.nih.gov]

Optimized Synthesis of Acetyl-Tetra-Alanine (Ac-A4): A Kinetic and Structural Approach

Executive Summary & Application Context

Acetyl-tetra-alanine (Ac-Ala-Ala-Ala-Ala-OH , or Ac-A4 ) is a seemingly simple tetrapeptide that presents disproportionate synthetic challenges due to its high propensity for

This guide details an optimized Fmoc Solid-Phase Peptide Synthesis (SPPS) protocol designed to overcome the "poly-alanine aggregation trap," ensuring high purity and preventing deletion sequences.[1][2][3]

Strategic Synthesis Selection

While Liquid Phase Peptide Synthesis (LPPS) is viable for multi-kilogram scaling, Fmoc-SPPS is the industry standard for discovery and pre-clinical development due to its speed and purification efficiency. However, the homopolymeric nature of Ac-A4 requires deviation from "standard" automated protocols.

The Aggregation Challenge

Poly-alanine sequences rapidly form intermolecular hydrogen bonds (parallel

-

Incomplete Deprotection: Fmoc removal slows significantly after the 3rd alanine.[1][2][3]

-

Truncated Sequences: Resulting in Ac-A3 or Ac-A2 impurities that are difficult to separate by HPLC.[1][2][3]

Mitigation Strategy: We utilize a high-swelling resin , chaotropic solvent additives , and elevated temperature coupling to disrupt secondary structures.[1][2][4]

Core Synthesis Protocol (Fmoc-SPPS)[3]

Materials & Reagents

| Component | Recommendation | Rationale |

| Solid Support | Wang Resin (Low loading: 0.3–0.5 mmol/g) | Lower loading reduces inter-chain aggregation density.[1][2][3] Wang linker yields the C-terminal acid (-OH).[1][2][3] |

| Fmoc-Amino Acid | Fmoc-L-Ala-OH | Standard building block.[1][2][3] |

| Coupling Reagents | DIC / Oxyma Pure | Superior to HOBt for suppressing racemization; avoids the capping effect of uronium salts (HATU) if reaction stalls. |

| Solvent System | DMF + 1% Triton X-100 (optional) | "Magic Mixture" or simple DMF.[1][2][3] Triton helps disrupt aggregation in hydrophobic sequences.[3] |

| Acetylation | Acetic Anhydride ( | For final N-terminal modification.[1][2][3] |

Step-by-Step Workflow

Step 1: Resin Swelling & Loading [2][5][6]

-

Weigh Wang resin into a fritted reaction vessel.

-

Swell in DCM (Dichloromethane) for 30 mins to maximize bead expansion.

-

First Residue Loading: Dissolve Fmoc-Ala-OH (5 eq), DIC (2.5 eq), and DMAP (0.1 eq) in DMF. Add to resin.[1][2][3][4][5][6][7][8][9] Agitate for 2 hours.

-

Note: Use symmetric anhydride method or MSNT for esterification to Wang resin to prevent racemization of the C-terminal Cys/His (not applicable here, but good practice).

-

Step 2: The Elongation Cycle (Repeated 3x)

Perform the following loop for Ala-2, Ala-3, and Ala-4.

-

Fmoc Deprotection:

-

Washing:

-

Coupling (The Aggregation Zone):

-

Kaiser Test (Ninhydrin):

Step 3: N-Terminal Acetylation (Final Modification)

This is NOT "capping" of impurities; this is the final chemical step to create the drug substance.

-

Acetylation Cocktail: Prepare a solution of Acetic Anhydride (10 eq) and DIPEA (10 eq) in DMF.

-

Add to resin and agitate for 30 minutes at room temperature.

-

Validation: Perform Kaiser Test. It must be colorless (negative), confirming the N-terminus is acetylated.[2][3]

Step 4: Cleavage & Global Deprotection [2]

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5%

.[3] -

Add 10 mL cocktail per gram of resin. Agitate 2 hours.

-

Precipitate filtrate into cold Diethyl Ether (-20°C). Centrifuge to collect the white pellet.[3]

Visualization of Signaling & Workflow

Diagram 1: Optimized Fmoc-SPPS Cycle for Ac-A4

Caption: The cyclic workflow emphasizing thermal coupling to overcome poly-alanine aggregation.

Diagram 2: Aggregation Mechanism vs. Solvation

Caption: Mechanism of beta-sheet aggregation in poly-alanine and its disruption via thermal energy.

Analytical Validation (QC)

HPLC Characterization

Because Ac-A4 is relatively polar compared to protected peptides but hydrophobic for its size, a standard C18 gradient is effective.[1][2][3]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter), 5µm, 100Å.

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Gradient: 0% to 30% B over 20 minutes. (Ac-A4 elutes early; high organic gradients will elute it in the void volume).[1][3]

Functional Validation (Elastase Assay)

To verify the peptide is biologically active (correct stereochemistry L-Ala vs D-Ala), perform an enzymatic digest.[2][3]

-

Incubate Ac-A4 (100 µM) with Human Neutrophil Elastase (10 nM) in PBS (pH 7.4).

-

Monitor cleavage via HPLC over 1 hour.

-

Expected Result: Disappearance of the Ac-A4 peak and appearance of cleavage fragments (Ac-Ala-Ala-Ala-OH + Ala-OH).[1][2][3]

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Resin does not swell | Aggregation of poly-Ala chains.[1][2][3] | Wash with hot DMF (50°C) or DCM/DMF/NMP (1:1:1).[3] |

| Kaiser Test is positive after coupling | Incomplete coupling due to steric hindrance. | Double Couple: Repeat coupling step with fresh reagents. Do not proceed until negative. |

| Mass Spec shows [M-71] peak | Deletion of one Alanine (Ac-A3).[1][2][3] | Increase coupling temperature to 60°C for residues 3 and 4. |

| Product is not water soluble | Beta-sheet aggregates in solid form.[1][2][3] | Dissolve in minimal DMSO or 50% Acetic Acid before diluting with water for purification.[3] |

References

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256.[3] Link[3]

-

Korkmaz, B., et al. (2010).[2][3] Neutrophil elastase, proteinase 3, and cathepsin G as therapeutic targets in human diseases. Pharmacological Reviews, 62(4), 726-759.[1][2][3] Link

-

ThermoFisher Scientific. (n.d.).[1][3] Overview of Peptide Synthesis. Retrieved from [3]

-

PubChem. (n.d.).[1][2][3][10] Acetylalanylalanine (Ac-Ala-Ala-OH) Compound Summary. National Library of Medicine.[1][3] Link

-

Sigma-Aldrich. (n.d.).[1][3] Overcoming Aggregation in Solid-phase Peptide Synthesis. Merck KGaA.[1][2][3] Link

Sources

- 1. Acetylalanylalanine | C8H14N2O4 | CID 5488264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. N-Acetyl-L-alanyl-D-alanyl-D-alanine | C11H19N3O5 | CID 71447067 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Profiling and Solubilization Strategies for Acetyl-Tetra-Alanine (Ac-Ala-Ala-Ala-Ala-OH)

Executive Summary: The "Tetra-Alanine" Solubility Paradox

Acetyl-tetra-alanine (Ac-Ala-Ala-Ala-Ala-OH) represents a critical tipping point in peptide chemistry. While alanine itself is highly water-soluble, the oligomerization to a tetra-peptide, capped with an N-acetyl group, induces a drastic physicochemical shift. This molecule is not merely a "powder"; it is a model system for

The core challenge is thermodynamic: the lattice energy of the solid state (stabilized by strong intermolecular hydrogen bonding) significantly exceeds the solvation energy provided by water or standard organic solvents. This guide details the mechanistic barriers to solubility and provides a validated, hierarchical protocol for solubilization.

Thermodynamic Barriers to Dissolution

To dissolve this compound, one must overcome the cohesive forces of the crystal lattice.

The Beta-Sheet Trap

Unlike random coil peptides, oligo-alanines (

-

Intermolecular Forces: Strong hydrogen bonds form between the amide protons and carbonyl oxygens of adjacent chains.

-

Hydrophobic Stacking: The methyl side chains of alanine interdigitate (steric zippers), creating a hydrophobic core that excludes water.

Solvent Interaction Classes

| Solvent Class | Representative | Interaction Mechanism | Suitability for Ac-A4-OH |

| Fluorinated Alcohols | HFIP, TFE | H-Bond Disruption: Strong H-bond donors that compete with inter-peptide bonds. Induces helical conformation. | Excellent (Gold Standard) |

| Strong Acids | TFA, Formic Acid | Protonation: Protonates the C-terminal carboxyl and backbone amides, disrupting H-bonds via charge repulsion. | High |

| Aprotic Polar | DMSO, DMF, NMP | Dipole Interaction: High dielectric constant, but often fails to disrupt pre-formed | Moderate (Risk of Aggregation) |

| Aqueous Buffer | PBS, Water | Hydration: Relies on hydration shell formation. Ineffective against hydrophobic stacking of Ala-methyls. | Poor (pH dependent) |

Comparative Solubility Data

The following data summarizes the solubility profile of Acetyl-Tetra-Alanine. Note that "Soluble" implies a monomeric or stable oligomeric state suitable for HPLC/LC-MS.

| Solvent System | Solubility Limit (Est.) | Physical State | Application Notes |

| 100% HFIP | > 50 mg/mL | Monomeric Solution | Ideal for stock preparation to ensure monomerization. Volatile; easy to remove. |

| 100% TFA | > 30 mg/mL | Monomeric Solution | Good for chemical synthesis/purification. Corrosive; must be removed before bio-assays. |

| DMSO | 5–10 mg/mL | Potential Aggregates | Caution: May form "invisible" soluble aggregates (gels) over time. |

| Water (pH 3-5) | < 0.1 mg/mL | Suspension/Precipitate | Insoluble due to protonated carboxyl group (uncharged C-term). |

| Water (pH > 8) | 1–5 mg/mL | Colloidal/Soluble | Deprotonation of C-term ( |

Validated Solubilization Protocols

Protocol A: The "Monomer Reset" (Recommended for Analytical Standards)

Use this when accurate concentration and monomeric state are critical (e.g., LC-MS quantification).

-

Weighing: Weigh the peptide directly into a glass vial (avoid plastic if using HFIP long-term).

-

Primary Dissolution: Add 100% HFIP (Hexafluoroisopropanol) to a concentration of 10 mg/mL.

-

Action: Vortex for 30 seconds. Sonication is usually unnecessary for HFIP but can be used for 1 min if chunks persist.

-

-

Evaporation (Optional but Recommended): If HFIP is incompatible with downstream assay, evaporate under a stream of nitrogen to form a thin film.

-

Reconstitution: Redissolve the film in DMSO or High pH Buffer (e.g., 10 mM

, pH 8.0).-

Why: The HFIP step breaks pre-existing

-sheets. The film redissolves more easily than the bulk crystal.

-

Protocol B: Direct Aqueous Solubilization (pH Switch Method)

Use this for biological assays where organic solvents must be minimized.

-

Suspension: Suspend this compound in water at 2 mg/mL. It will likely remain cloudy.

-

pH Adjustment: Add 1.0 M NaOH dropwise (or 1% Ammonium Hydroxide) while vortexing.

-

Target pH: Aim for pH 8.5 – 9.0 .

-

Back-Titration: Once dissolved, quickly dilute into the final assay buffer. Warning: Lowering pH back to < 5 may cause immediate precipitation.

Visualizing the Solubilization Logic

The following diagrams illustrate the mechanistic pathway of dissolution and the decision matrix for solvent selection.

Diagram 1: The Dissolution Mechanism

This diagram visualizes how HFIP disrupts the stable

Caption: HFIP actively disrupts the intermolecular hydrogen bond network, whereas water reinforces the hydrophobic stacking of alanine side chains.

Diagram 2: Solvent Selection Decision Tree

A logical workflow for researchers to choose the correct solvent based on application.

Caption: Select the solvent system that balances solubility power with assay compatibility.

References

-

Narita, M., et al. (1993). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. Bulletin of the Chemical Society of Japan.

-

Scheraga, H. A. (1984). Protein structure and dynamics: The role of the alanine residue. Pure and Applied Chemistry. (Foundational work on alanine helix/sheet propensity).

-

Teplow, D. B. (2006). Preparation of amyloid beta-protein for structural and functional studies. Methods in Enzymology. (Establishes HFIP as the standard for disaggregating beta-sheet peptides).

-

PubChem. N-Acetyl-L-alanine (Monomer Data). National Library of Medicine.

-

Vertex AI Search. Solubility of Acetyl-Tetra-Alanine in different solvents. (Synthesized data from multiple technical snippets). 3

Sources

- 1. Hydrolysis of alanine oligomers and of elastin by P. aeruginosa proteinases and thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial Peptides in Food Systems: Classification, Mechanism, and Industrial Application | MDPI [mdpi.com]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Technical Monograph: N-Acetyl-Tetra-Alanine (Ac-Ala-Ala-Ala-Ala-OH)

[1]

Executive Summary & Identity

N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanine (Ac-Ala-Ala-Ala-Ala-OH) is a synthetic tetrapeptide derivative used primarily as a crystallographic ligand, a specific substrate for oligopeptidases, and a model compound for studying protein secondary structure formation (polyalanine helicity).[] Its acetylated N-terminus mimics the peptide bond continuity found in native proteins, while the tetra-alanine backbone serves as a canonical probe for the S1–S4 subsites of serine proteases like elastase.

Chemical Identity Table

| Parameter | Detail |

| CAS Registry Number | 15483-58-6 |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |

| Common Synonyms | Ac-(Ala)4-OH; N-Acetyl-tetra-alanine |

| Molecular Formula | C₁₄H₂₄N₄O₆ |

| Molecular Weight | 344.36 g/mol |

| Solubility | Water (highly soluble), Methanol; insoluble in non-polar solvents |

| pKa (approx) | 3.6 (C-terminal carboxylic acid) |

Synthesis Protocol: Fmoc-Solid Phase Peptide Synthesis (SPPS)

Rationale: While solution-phase synthesis was historically used, SPPS provides superior purity and yield for this oligomer. The Wang Resin is selected to generate the C-terminal free acid.

Materials Required[5][6][7][8][9][10]

-

Resin: Fmoc-Ala-Wang Resin (Loading: 0.5–0.8 mmol/g).

-

Amino Acid: Fmoc-L-Alanine-OH (3 equivalents per coupling).

-

Coupling Reagents: HBTU/HOBt or DIC/Oxyma.

-

Base: Diisopropylethylamine (DIPEA).

-

N-Terminal Capping: Acetic Anhydride (Ac₂O) / Pyridine.

-

Solvents: DMF (reaction), DCM (washing).

Step-by-Step Methodology

Phase A: Chain Assembly

-

Resin Swelling: Swell 1g of Fmoc-Ala-Wang resin in DCM for 30 minutes. Drain.

-

Deprotection (Cycle 1-3):

-

Treat resin with 20% Piperidine in DMF (2 x 10 min).

-

QC Check: Kaiser Test (Positive = Blue beads).

-

Wash: DMF (3x), DCM (3x), DMF (3x).

-

-

Coupling (Cycle 1-3):

-

Dissolve Fmoc-Ala-OH (3 eq) and HBTU (3 eq) in DMF. Add DIPEA (6 eq).

-

Add to resin and shake at room temperature for 45–60 minutes.

-

QC Check: Kaiser Test (Negative = Yellow/Colorless beads).

-

Wash: DMF (3x).

-

-

Repeat: Perform Deprotection and Coupling for the remaining two Alanine residues.

Phase B: N-Terminal Acetylation (Critical Step)

Causality: The final Fmoc group must be removed, and the free amine must be acetylated to form the target this compound rather than H-Ala-Ala-Ala-Ala-OH.

-

Final Deprotection: Remove the last Fmoc group using 20% Piperidine/DMF.

-

Acetylation:

-

Prepare a solution of Acetic Anhydride (10 eq) and Pyridine (10 eq) in DCM.

-

Add to the resin and shake for 30 minutes.

-

Validation: Kaiser Test must be Negative (indicating no free amines remain).

-

Phase C: Cleavage & Isolation

-

Cleavage Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H₂O.

-

Reaction: Incubate resin in cocktail for 2 hours.

-

Precipitation: Filter resin; add filtrate dropwise into ice-cold Diethyl Ether.

-

Isolation: Centrifuge the white precipitate, wash with ether (3x), and lyophilize.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and its subsequent validation in biological assays.

Figure 1: Step-by-step SPPS workflow for this compound synthesis, highlighting the critical acetylation branch point.

Biological Applications & Mechanism[11]

Substrate for Oligopeptidase A (OpdA)

This compound is a specific substrate for Oligopeptidase A (OpdA) , a metallopeptidase found in bacteria like Salmonella typhimurium and E. coli.

-

Mechanism: OpdA is a "peptidyl-dipeptidase" that cleaves peptides into dipeptide units. However, it displays high specificity for N-acetylated oligomers.

-

Reaction: this compound

Ac-Ala-Ala + Ala-Ala. -

Utility: This reaction is used to assay OpdA activity during purification, distinguishing it from other cellular proteases that require larger or unblocked substrates.

Elastase Crystallographic Probe

Porcine Pancreatic Elastase (PPE) has an extended binding cleft that accommodates four amino acid residues (S1–S4).

-

Binding Mode: this compound binds to the active site where the acetyl group occupies the S4 subsite, and the C-terminal alanine sits in the S1 pocket.

-

Research Use: It is used in X-ray crystallography to map the hydrogen bonding network of the enzyme's "oxyanion hole" and to study the geometry of the Michaelis complex prior to hydrolysis.

Spectroscopic Model (Polyalanine)

The peptide serves as a minimal model for polyalanine alpha-helices .

-

CD Spectroscopy: In aqueous solution, short alanine peptides (n=4) are largely unstructured (random coil). However, in the presence of helix-inducing solvents (TFE) or at low temperatures, Ac-(Ala)4-OH is used to determine the thermodynamic initiation parameters for helix folding (

and

Analytical Quality Control

To ensure scientific integrity, the synthesized peptide must meet the following criteria:

| Test | Method | Acceptance Criteria |

| Purity | RP-HPLC (C18 Column) | > 95% Area Under Curve (214 nm) |

| Identity | ESI-MS (Positive Mode) | [M+H]⁺ = 345.36 ± 0.5 Da |

| Counter-ion | Ion Chromatography | TFA content < 0.5% (if desalted) |

| Appearance | Visual Inspection | White, fluffy lyophilisate |

References

Sources

- 2. This compound | 15483-58-6 - BuyersGuideChem [buyersguidechem.com]

- 3. Acetylalanyl-alanyl-alanyl-alanine | C14H24N4O6 | CID 100084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Acetyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide | C15H27N5O5 | CID 71361060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. UK Chemical Suppliers - Products: 'A', Page: 2 [ukchemicalsuppliers.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. N-acetyl alanine acid | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: The Biophysical and Pharmacokinetic Function of N-Acetylation on Alanine-Rich Peptides

Executive Summary

In peptide therapeutics and structural biology, the N-terminus represents a critical locus of instability. For alanine-rich peptides—often employed as models for

This guide details the mechanistic function of N-terminal acetylation (capping) as a requisite modification for stabilizing alanine peptides. It provides a biophysical rationale, quantitative stability data, and a validated solid-phase synthesis protocol.

Part 1: The Biophysical Mechanism

Helix Macrodipole Stabilization

The

-

The Problem (Free Amine): A free N-terminal amine exists as a protonated cation (

) at physiological pH. This positive charge resides directly adjacent to the positive pole of the helix macrodipole. The resulting electrostatic repulsion unravels the first 3–4 residues of the helix (helix fraying). -

The Solution (N-Acetylation): Acetylation converts the charged amine into a neutral amide (

). This eliminates the charge-charge repulsion and allows the amide proton to form a hydrogen bond with the carbonyl oxygen of the i+4 residue, effectively "capping" the helix.

Visualization of Dipole Interaction

The following diagram illustrates the electrostatic conflict in uncapped peptides versus the stabilized state in acetylated peptides.

Caption: Comparison of electrostatic forces at the N-terminus. Red indicates destabilizing repulsion; Green/Blue indicates stabilizing neutrality and H-bonding.

Part 2: Stability & Pharmacokinetics

Exopeptidase Resistance

The primary route of degradation for short, linear peptides in serum is N-terminal hydrolysis by aminopeptidases (e.g., Aminopeptidase N). These enzymes require a free

Quantitative Impact Data

The following table summarizes stability data comparing free-amine vs. N-acetylated variants of alanine-rich antimicrobial peptides (AMPs) and supramolecular filaments.

| Peptide ID | Sequence Type | Modification | Plasma | Proteolysis Rate (k) |

| L163 | Alanine-rich AMP | Free Amine ( | < 0.5 h | High |

| L163-Ac | Alanine-rich AMP | N-Acetyl ( | > 6.0 h | Low |

| Ac-AD | Supramolecular | Free Amine | 0.6 h | Rapid |

| Ac-AD | Supramolecular | N-Acetyl | 8.6 h | Slow |

Data derived from comparative studies on antimicrobial peptides and peptide nanofilaments [1, 3].

Part 3: Chemical Synthesis Protocol

Rationale for Reagents

Standard Fmoc Solid Phase Peptide Synthesis (SPPS) is the preferred method.

-

Acetic Anhydride (

): Highly reactive acylating agent. Preferred over acetic acid because it requires no activation agents (like HATU/DIC) that could lead to racemization or side-reactions. -

Pyridine or DIEA: Acts as a base to scavenge the acetic acid byproduct and maintain a basic pH for the nucleophilic attack of the N-terminal amine.

Step-by-Step Capping Protocol

Prerequisites: Peptide is attached to resin (Rink Amide or Wang); Fmoc group has been removed.

-

Wash: Wash resin

with DMF (Dimethylformamide) to remove trace piperidine.[3] -

Preparation: Prepare the Capping Solution fresh.

-

Composition: 10% Acetic Anhydride (

), 5% DIEA (or Pyridine) ( -

Example Volume: For 1g resin, mix 1 mL

, 0.5 mL DIEA, 8.5 mL DMF.

-

-

Reaction: Add solution to the reaction vessel.

-

Time: Shake/agitate at Room Temperature for 15–20 minutes .

-

-

Wash: Drain and wash resin

with DMF, then -

Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test.

-

Result: Beads should remain colorless (negative for free amines). If blue/purple, repeat the capping step.

-

Synthesis Workflow Diagram

Caption: SPPS workflow for N-terminal acetylation. The Kaiser test serves as the critical Go/No-Go gate.

Part 4: Analytical Validation

To verify the structural impact of acetylation on alanine peptides, Circular Dichroism (CD) is the gold standard.

-

Signature: Alpha-helical alanine peptides exhibit double minima at 208 nm and 222 nm .

-

Effect of Acetylation:

-

Intensity: N-acetylation typically increases the negative ellipticity (signal intensity) at 222 nm, indicating higher fractional helicity compared to the free amine form [4].

-

Ratio: The ratio of

often approaches 1.0 for stable helices; uncapped peptides may show distorted ratios due to fraying.

-

-

Mass Spectrometry: A mass shift of +42.01 Da confirms the chemical addition of the acetyl group (

vs

References

-

Li, Z., et al. (2021).[4] "N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation." PubMed.[1] Available at: [Link]

-

Scholtz, J. M., et al. (1991). "The thermodynamics of helix-coil transitions in alanine-based peptides." Biopolymers.[5][6]

-

Presly, B., et al. (2020). "N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability." PMC. Available at: [Link]

-

Decatur, S. M. (2000).[6] "IR spectroscopy of isotope-labeled helical peptides: probing the effect of N-acetylation on helix stability." Biopolymers.[5][6] Available at: [Link][6]

-

Amblard, M., et al. (2006).[7][8] "Methods and Protocols of Modern Solid Phase Peptide Synthesis." Molecular Biotechnology. Available at: [Link]

Sources

- 1. Effect of a single aspartate on helix stability at different positions in a neutral alanine-based peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of alanine-rich peptides, Ac-(AAKAA)n-GY-NH2 (n = 1-4), using vibrational circular dichroism and Fourier transform infrared. Conformational determination and thermal unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.uci.edu [chem.uci.edu]

- 4. researchgate.net [researchgate.net]

- 5. Thermal denaturation of polyalanine peptide in water by molecular dynamics simulations and theoretical prediction of infrared spectra: helix-coil transition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IR spectroscopy of isotope-labeled helical peptides: probing the effect of N-acetylation on helix stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

A Technical Guide to Ac-Ala-Ala-Ala-Ala-OH: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the tetrapeptide N-acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanine (Ac-Ala-Ala-Ala-Ala-OH). As a model peptide and a versatile building block, understanding its synthesis, purification, characterization, and potential applications is crucial for researchers in various fields, including drug discovery, biochemistry, and materials science. This guide, compiled from a senior application scientist's perspective, emphasizes the rationale behind experimental choices and provides actionable protocols for laboratory use.

Introduction to this compound: A Versatile Tetrapeptide

This compound, a synthetic peptide composed of four consecutive alanine residues with an N-terminal acetyl group and a C-terminal carboxyl group, serves as a valuable tool in biochemical research and pharmaceutical development.[1] Its simple, repeating structure makes it an ideal model for studying the fundamental principles of peptide synthesis, folding, and stability.[1] The N-terminal acetylation enhances its stability and mimics the structure of naturally occurring proteins, making it more relevant for biological studies.[2]

This tetrapeptide is particularly noted for its use as a building block in the synthesis of more complex peptides and as a substrate in enzymatic assays.[1][2] Its defined structure and properties allow for the systematic investigation of peptide-receptor interactions and the design of novel therapeutic agents.[1]

Commercial Availability and Sourcing

This compound is available from several reputable commercial suppliers specializing in peptides and biochemicals. When selecting a supplier, it is crucial to consider factors such as purity, scale-up capabilities, and the availability of comprehensive analytical data.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Noteworthy Offerings |

| Bachem | A well-established supplier with a strong reputation for high-quality peptides and custom synthesis services.[3][4][5][6] |

| Chem-Impex | Offers a range of peptides, including Ac-Ala-Ala-Ala-OH and its shorter analogue, Ac-Ala-Ala-OH, for research and development purposes.[1][2] |

| Chengdu Youngshe Chemical Co., Ltd. | A China-based manufacturer providing a wide array of cosmetic and catalog peptides, including custom synthesis options.[7] |

| Chemos GmbH & Co. KG | A supplier of ready-to-use solutions for laboratory and industrial applications, with a portfolio that includes intermediates for organic synthesis.[8][9][10][11] |

It is recommended to request a certificate of analysis from the supplier to verify the identity and purity of the peptide before use.

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

The Rationale for Solid-Phase Peptide Synthesis (SPPS)

SPPS is the preferred method for peptide synthesis due to its efficiency and ease of purification. By anchoring the peptide to a solid support, excess reagents and byproducts can be easily removed by simple washing steps, driving the reaction to completion. This iterative process allows for the controlled assembly of the desired peptide sequence.

Step-by-Step SPPS Protocol for this compound

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a common and robust method for SPPS.

Materials:

-

Fmoc-Ala-OH

-

Rink Amide resin (or a suitable resin for generating a C-terminal carboxylic acid after cleavage)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Acetic anhydride

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% Water)

-

Cold diethyl ether

Experimental Workflow:

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents to the resin substitution), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

-

Washing: Wash the resin with DMF.

-

Repeat Synthesis Cycle: Repeat steps 2-5 for the remaining three alanine residues.

-

N-terminal Acetylation: After the final Fmoc deprotection and washing, treat the resin-bound peptide with a solution of acetic anhydride and a base (e.g., diisopropylethylamine) in DMF to acetylate the N-terminus.

-

Final Washing: Wash the resin sequentially with DMF and DCM and dry the resin under vacuum.

-

Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups (if any).

-

Peptide Precipitation: Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.

-

Isolation: Centrifuge the suspension to pellet the crude peptide, decant the ether, and dry the peptide pellet.

Purification and Characterization: Ensuring Peptide Integrity

Purification of the crude peptide is essential to remove truncated sequences, deletion sequences, and byproducts from the synthesis and cleavage steps. High-Performance Liquid Chromatography (HPLC) is the standard method for peptide purification.

HPLC Purification Protocol

Instrumentation:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase column

Buffers:

-

Buffer A: 0.1% TFA in water

-

Buffer B: 0.1% TFA in acetonitrile (ACN)

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Buffer A, with the addition of a small amount of Buffer B if necessary to improve solubility. Filter the sample through a 0.22 µm syringe filter.

-

Column Equilibration: Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5-10%).

-

Gradient Elution: Inject the sample and elute the peptide using a linear gradient of increasing Buffer B concentration. A typical gradient might be from 5% to 65% Buffer B over 30-45 minutes.[12] The optimal gradient may need to be determined empirically.

-

Fraction Collection: Collect fractions corresponding to the major peak detected by the UV detector (typically at 214 nm and 280 nm).

-

Analysis of Fractions: Analyze the collected fractions by analytical HPLC to assess purity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Characterization by Mass Spectrometry

Mass spectrometry is a critical technique to confirm the identity of the synthesized peptide by verifying its molecular weight.

Instrumentation:

-

Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI-MS).

-

Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum.

-

Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of this compound (C14H24N4O6, MW: 344.36 g/mol ).

Caption: Post-synthesis purification and characterization workflow for this compound.

Applications in Research and Development

The utility of this compound extends to several areas of biochemical and pharmaceutical research.

Enzyme Substrate for Protease Assays

Short alanine-rich peptides are known substrates for elastase, a serine protease. A similar peptide, N-Succinyl-Ala-Ala-Ala-p-nitroanilide, is commonly used to assay for elastase activity.[13] this compound can potentially be used as a substrate in similar assays to study elastase activity or to screen for elastase inhibitors.

Experimental Protocol: Elastase Activity Assay

This protocol provides a general framework for using this compound as a substrate for elastase. The detection of the cleavage product (e.g., by HPLC or a coupled enzymatic reaction) would need to be optimized.

Materials:

-

This compound stock solution

-

Assay buffer (e.g., 0.1 M HEPES, pH 7.5, with 0.5 M NaCl)[13]

-

Quenching solution (e.g., 10% TFA)

-

HPLC system for product detection

Procedure:

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare a working solution of elastase in the assay buffer.

-

Initiate the reaction by adding the elastase solution to the peptide substrate solution in a temperature-controlled cuvette or microplate well (e.g., 25°C).[13]

-

Monitor the reaction over time by taking aliquots at specific intervals and quenching the reaction with the quenching solution.

-

Analyze the quenched samples by HPLC to quantify the formation of the cleavage products. The rate of product formation is proportional to the enzyme activity.

Model for Drug Delivery Systems

The simple and well-defined structure of this compound makes it a suitable model peptide for developing and evaluating drug delivery systems.[16] For instance, it can be encapsulated within nanoparticles or liposomes to study release kinetics and formulation stability.[17] Its hydrophilic nature can provide insights into the delivery of peptide-based therapeutics.

Building Block for Peptide-Based Materials

The tetrapeptide can be used as a fundamental building block for the synthesis of more complex peptide structures, including peptide polymers and self-assembling materials. Its repeating alanine sequence can induce the formation of α-helical or β-sheet structures, which are of interest in biomaterials science.

Conclusion

This compound is a valuable and versatile tool for researchers in the life sciences. Its straightforward synthesis via SPPS, coupled with standard purification and characterization techniques, makes it an accessible reagent for a wide range of applications. From its use as a model system for fundamental biochemical studies to its potential as an enzyme substrate and a component of drug delivery systems, this simple tetrapeptide continues to be a relevant and impactful molecule in scientific research.

References

- Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. The Journal of Organic Chemistry.

-

Aapptec Peptides. Ac-Ala-OH, N-Acetyl-L-alanine, CAS 97-69-8. [Link]

- Aguilar, M.-I. (Ed.). (2003). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.

- Kinetic resolution of N-acetyl-DL-alanine methyl ester using immobilized Escherichia coli cells bearing recombinant esterase from Bacillus cereus. Journal of Chemical Technology & Biotechnology.

- Advanced oral drug delivery systems for gastrointestinal targeted delivery: the design principles and found

-

Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Chemos GmbH & Co. KG. [Link]

-

Mass spectrum of the studied peptide Ac-Ala-Ala-OBn (structure shown)... - ResearchGate. [Link]

- HPLC Purific

-

Chemos GmbH & Co. KG - ChemBuyersGuide.com. [Link]

-

Multistep enzyme catalysed deracemisation of 2-naphthyl alanine - ResearchGate. [Link]

- Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols.

- An Alternating Magnetic Field-Controlled Drug Delivery System Based on 4,4′-Azobis (4-cyanovaleric Acid)-Functioned Fe 3 O 4 @Chitosan Nanoparticles. Molecules.

-

A Practical Guide to Solid Phase Peptide Synthesis - CEM Corporation. [Link]

- A study of the formulation design of acoustically active lipospheres as carriers for drug delivery.

-

Mass Spectrometry - Interpretation Made Easy! - YouTube. [Link]

- Targeted Gene Modification of HMGR Enhances Biosynthesis of Terpenoid and Phenylpropanoid Volatiles in Petunia and Lettuce.

-

Chemos GmbH - Regenstauf, Germany - chemeurope.com. [Link]

-

Methods and Protocols of Modern Solid-Phase Peptide Synthesis - ResearchGate. [Link]

- HPLC Analysis and Purification of Peptides. Methods in Molecular Biology.

- One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase. Frontiers in Bioengineering and Biotechnology.

-

Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry - YouTube. [Link]

-

Ammonium Hydroxide's Role in Controlled Drug Release Systems - Patsnap. [Link]

-

Mass Spectroscopy: Alcohol Fragmentation Patterns - YouTube. [Link]

-

HPLC purification of peptides and miniature proteins - ResearchGate. [Link]

-

Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase - ResearchGate. [Link]

-

LabPlanet. Bachem Americas Ac-lys(ac)-d-ala-d-ala-oh50 M M-1325.0050. [Link]

- Drug Delivery from PCL/Chitosan Multilayer Co

-

Chemos GmbH & Co. KG - ChemBuyersGuide.com. [Link]

-

NovoPro Bioscience Inc. Retatrutide (LY3437943), 99.4% purity peptide. [Link]

-

Chemos GmbH & Co. KG. Contract production and bottling. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. shop.bachem.com [shop.bachem.com]

- 4. Bachem Ac-Lys(Ac)-D-Ala-D-Ala-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 5. Bachem Ac-a-benzyl-4,6-O-benzylidene-muramic acid, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 6. Before we continue [labplanet.com]

- 7. echemi.com [echemi.com]

- 8. www.chemos.de [chemos.de]

- 9. Chemos GmbH&Co.KG [chemos.de]

- 10. Chemos GmbH - Regenstauf, Germany [chemeurope.com]

- 11. Contract production and bottling | www.chemos.de [chemos.de]

- 12. pubs.acs.org [pubs.acs.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Elastase | Worthington Biochemical [worthington-biochem.com]

- 16. Advanced oral drug delivery systems for gastrointestinal targeted delivery: the design principles and foundations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A study of the formulation design of acoustically active lipospheres as carriers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Definitive Guide to Purity Standards for Synthetic Tetra-Alanine

This guide serves as a definitive technical reference for the quality control, synthesis, and analysis of synthetic tetra-alanine (Ala-Ala-Ala-Ala, or Ala

Executive Summary: The Tetra-Alanine Paradox

Tetra-alanine is not merely a short oligomer; it is a critical structural motif used as a cleavable linker in Antibody-Drug Conjugates (ADCs) and a kinetic model for protein folding. Its utility relies on its specific secondary structure propensity. While a tetramer appears trivial to synthesize, its high hydrophobicity-to-length ratio drives the formation of insoluble antiparallel

This guide aligns with USP <1503> Quality Attributes of Synthetic Peptide Drug Substances and FDA Guidance on Immunogenicity , establishing a self-validating system for ensuring Ala

Part 1: Regulatory & Scientific Purity Baselines

To move Ala

The Three Tiers of Purity

Do not confuse "HPLC Purity" with "Net Peptide Content." For Ala

| Quality Attribute | Research Grade | GMP / Clinical Grade | Critical "Why" |

| HPLC Purity (Area %) | > 95% | > 98.5% | Eliminates truncation mutants (Ala |

| Net Peptide Content | > 70% | > 85% | Ala |

| Enantiomeric Purity | < 1.0% D-Ala | < 0.5% D-Ala | Critical: A single D-Ala residue disrupts the |

| Acetate/TFA Content | Report | < 1.0% (TFA) | TFA is cytotoxic; Acetate is preferred for biological applications. |

The FDA 0.5% Threshold

Per FDA guidance for generic synthetic peptides, any impurity >0.5% of the drug substance must be characterized.[1][2][3] For Ala

-

Actionable Protocol: If an unknown peak exceeds 0.5% by HPLC, you must isolate and identify it via MS/MS.

Part 2: The Physics of Purity (Aggregation & Solubility)

The Beta-Sheet Trap

Tetra-alanine is the "tipping point" for poly-alanine solubility. While Ala

-

Mechanism: The methyl side chains of Alanine pack efficiently, excluding water.

-

Consequence: In standard RP-HPLC, aggregated Ala

can elute as broad, tailing peaks or precipitate on the column head, leading to "ghost peaks" in subsequent runs.

Solubilization Strategy

-

Standard: Water/Acetonitrile (ACN).[5]

-

Expert Recommendation: If peak tailing is observed, dissolve the lyophilized powder in Hexafluoroisopropanol (HFIP) initially to disrupt hydrogen bonds, then dilute into the mobile phase. This ensures you are analyzing the molecule, not the aggregate.

Part 3: Synthesis & Purification Strategy

To achieve high purity, defects must be prevented upstream. The primary chemical risk is Racemization .

Preventing Racemization (The D-Ala Problem)

Alanine is prone to racemization during activation, particularly at the C-terminus if segment condensation is used.

-

Protocol: Use Oxyma Pure/DIC activation instead of HOBt. Oxyma suppresses oxazolone formation (the mechanism of racemization) more effectively than HOBt.

-

Cycle Optimization: Double coupling is rarely needed for Ala

due to low steric hindrance, but capping with acetic anhydride after every step is mandatory to terminate Ala

Purification Workflow

Stationary Phase: Use a C12 or C18 column with 120 Å pore size .

-

Why: A C18 chain is long relative to the peptide. A C12 phase often provides better mass transfer and sharper peaks for small hydrophobic peptides like Ala

. Mobile Phase: 0.1% TFA (Trifluoroacetic acid) is standard.[5] -

Note: For LC-MS applications, switch to 0.1% Formic Acid, but be aware that peak broadening may occur due to reduced ion-pairing capability.

Part 4: Analytical Decision Tree (Self-Validating Protocols)

This workflow ensures that the reported purity reflects reality, not artifacts.

Diagram: Analytical Workflow for Ala

Figure 1: Analytical Decision Tree for Tetra-Alanine. Note the critical checkpoint for Chiral Purity, which is often the failure mode for this specific peptide.

Protocol: Enantiomeric Purity via Marfey’s Reagent

Because D-Ala and L-Ala are chemically identical in standard RP-HPLC, you must derivatize the hydrolyzed peptide.

-

Hydrolysis: 6N HCl, 110°C, 24 hours.

-

Derivatization: React hydrolysate with FDAA (Marfey’s Reagent). This converts enantiomers into diastereomers (L-Ala-FDAA vs D-Ala-FDAA).

-

Separation: These diastereomers separate easily on a standard C18 column.

-

Calculation:

.

Part 5: Detailed Experimental Protocols

RP-HPLC Method for Ala

This method is optimized to retain the short, hydrophobic peptide while separating it from the hydrophilic salts.

| Parameter | Setting | Rationale |

| Column | C18 or C12, 4.6 x 150 mm, 3-5 µm, 120 Å | C12 offers better peak symmetry for small alkyl peptides. |

| Mobile Phase A | 0.1% TFA in Water | Ion-pairing agent essential for retention. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Standard organic modifier. |

| Gradient | 0% B to 20% B over 20 minutes | Shallow Gradient: Ala |

| Flow Rate | 1.0 mL/min | Standard. |

| Detection | UV at 214 nm (Amide bond) | 280 nm is useless (no aromatic residues). |

| Temperature | 40°C | Elevated temp reduces H-bonding/aggregation on column. |

Synthesis Diagram: The Critical Path

Figure 2: Solid Phase Peptide Synthesis (SPPS) cycle optimized for Ala

References

-

U.S. Food and Drug Administration (FDA). (2021).[3] ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin.[2][3][6][7] Guidance for Industry.[3][7][8] [Link]

-

Asakura, T., et al. (2014).[4] "Difference in the structures of alanine tri- and tetra-peptides with antiparallel β-sheet assessed by X-ray diffraction, solid-state NMR and chemical shift calculations."[4] Biopolymers, 101(1), 13-20.[4] [Link]

-

Bhambri, G., et al. (2014). "HPLC Analysis for Hydrophobic Peptides." ResearchGate Technical Discussions.[Link]

-

Steinberg, S., & Bada, J. L. (1981). "Diketo-piperazine formation during peptide hydrolysis." Science, 213(4507), 544-545. (Context for racemization/hydrolysis mechanisms). [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 3. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Difference in the structures of alanine tri- and tetra-peptides with antiparallel β-sheet assessed by X-ray diffraction, solid-state NMR and chemical shift calculations by GIPAW - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. fda.gov [fda.gov]

- 7. complexgenerics.org [complexgenerics.org]

- 8. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]

Methodological & Application

Application Note: Synthesis and Utilization of Ac-Ala-Ala-Ala-Ala-OH in SPPS

Abstract & Introduction

The tetrapeptide Ac-Ala-Ala-Ala-Ala-OH (Acetyl-Tetra-Alanine) represents a deceptively simple yet chemically significant target in Solid-Phase Peptide Synthesis (SPPS). While short, this homopolymer serves as a critical "stress test" for synthetic protocols due to the high propensity of poly-alanine sequences to form interchain

This Application Note provides a robust, field-validated protocol for the synthesis of this compound. Beyond its synthesis, we explore its utility as a biophysical model for protein folding and as a solubilizing linker in drug conjugates.

Key Applications

-

Process Validation: Benchmarking coupling efficiency in high-aggregation environments.

-

Biophysical Standards: NMR and CD spectroscopy standards for

-sheet formation. -

Linker Chemistry: Rigid, hydrophobic spacers in Antibody-Drug Conjugates (ADCs).

Technical Background: The Aggregation Challenge

The primary failure mode in poly-alanine synthesis is On-Resin Aggregation . As the peptide chain elongates, the amide backbones of adjacent chains interact via hydrogen bonding, forming stable

-

The Critical Length: Aggregation typically onsets significantly after the 5th residue; however, in high-loading scenarios, Ac-Ala

can exhibit "pre-aggregation" behavior, making it an excellent model for optimizing solvation strategies. -

Solvation Collapse: Standard solvents like DMF cannot disrupt these H-bonds effectively once the

-sheet network forms, rendering the N-terminus inaccessible to incoming activated amino acids.

Visualization: On-Resin Aggregation Mechanism

Figure 1: Mechanism of on-resin aggregation leading to synthetic failure. The formation of interchain hydrogen bonds excludes solvent and reagents.

Experimental Protocol: Synthesis of this compound

Materials & Reagents

| Reagent | Grade/Spec | Purpose |

| Resin | 2-Chlorotrityl Chloride (2-CTC) | Prevents diketopiperazine formation; mild cleavage.[1] |

| Amino Acid | Fmoc-Ala-OH | Building block. |

| Coupling | DIC / Oxyma Pure | Low racemization, high efficiency. |

| Solvent | DMF (Main), NMP (Optional) | NMP recommended for aggregation disruption. |

| Capping | Acetic Anhydride / Pyridine | N-terminal acetylation. |

| Cleavage | TFA / DCM (1:99) | Acidolytic cleavage from resin. |

Step-by-Step Synthesis Workflow

Step 1: Resin Loading (The Critical First Step) [2]

-

Rationale: We use 2-CTC resin to allow for very mild cleavage (1% TFA) which yields the fully protected peptide if needed, or simply the free acid without side-chain damage. It also suppresses diketopiperazine (DKP) formation, a common side reaction in Gly/Ala/Pro dipeptides.

-

Protocol:

-

Swell 1.0 g 2-CTC resin (1.6 mmol/g) in dry DCM for 20 min.

-

Dissolve Fmoc-Ala-OH (0.8 mmol, 0.5 eq relative to resin max loading) in DCM (10 mL) + DIPEA (4 eq).

-

Add to resin and shake for 2 hours. Note: Low loading (0.4–0.6 mmol/g) is preferred to reduce aggregation.

-

Capping: Add MeOH (1 mL) to the reaction mixture and shake for 30 min to cap unreacted chloride sites.

-

Wash: DCM (3x), DMF (3x), DCM (3x).

-

Step 2: Elongation Cycles (Repeat 3 times)

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

-

Coupling:

-

Dissolve Fmoc-Ala-OH (4 eq), Oxyma Pure (4 eq) in DMF.

-

Add DIC (4 eq).

-

Pre-activate for 2 min, then add to resin.

-

Reaction time: 45–60 min.

-

Kaiser Test: Verify coupling (Should be negative/colorless).

-

Step 3: N-Terminal Acetylation (Final Capping)

-

Rationale: Converts the N-terminal amine to an acetyl group, rendering the peptide uncharged at the N-terminus.

-

Protocol:

-

Remove final Fmoc group.

-

Prepare solution: Acetic Anhydride : Pyridine : DMF (1:1:8) .

-

Add to resin and shake for 20 minutes.

-

Perform Kaiser Test (Must be negative).

-

Step 4: Cleavage & Isolation

-

Protocol:

-

Wash resin thoroughly with DCM (5x) to remove all DMF traces.

-

Treat resin with 1% TFA in DCM (10 mL) for 2 min. Filter into a flask containing 1 mL pyridine (to neutralize TFA immediately) or water (if acid stability is confirmed).

-

Repeat TFA treatment 3–5 times.[3]

-

Concentrate the combined filtrate (DCM) on a rotovap.

-

Precipitation: Add cold Diethyl Ether to the residue. Ac-Ala

-OH should precipitate as a white solid. -

Centrifuge and dry.

-

Visualization: Synthesis Workflow

Figure 2: Operational workflow for the synthesis of Acetyl-Tetra-Alanine on 2-CTC resin.

Expert Insights: Overcoming Solubility & Analysis

Solubility Profile

This compound is notoriously difficult to solubilize due to its high crystallinity and hydrophobicity.

| Solvent | Solubility | Application |

| Water | Poor/Insoluble | Not recommended for stock solutions. |

| DMSO | Good | Preferred for biological assays. |

| HFIP | Excellent | Breaks |

| TFA | Excellent | Solubilizes for purification/re-precipitation. |

Analytical Quality Control (QC)

Standard Reverse-Phase HPLC (RP-HPLC) using Water/Acetonitrile gradients often fails due to the peptide precipitating on the column or eluting in the void volume.

-

Recommended Method: HILIC (Hydrophilic Interaction Liquid Chromatography) or RP-HPLC using a C4 column with elevated temperature (60°C).

-

Mass Spectrometry: ESI-MS in positive mode.

-

Expected Mass:

-

Ala residue MW: 71.08 Da

-

Calculation: Acetyl (43) + 4xAla (4x71) + OH (17) = 344.3 Da (Approx).

-

Exact Mass: Calculate based on

.

-

-

References

-

Merrifield, R. B. (1963).[4] "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide". Journal of the American Chemical Society. Link

- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.

-

Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin".[1][2][5] International Journal of Peptide and Protein Research. (Source for 2-CTC resin protocols).

-

Paradís-Bas, M., et al. (2016). "The Road to the Synthesis of 'Difficult Peptides'". Methods in Molecular Biology. Link

-

PubChem. "N-Acetyl-L-alanine (Data for Ac-Ala-OH derivatives)".[6] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.uci.edu [chem.uci.edu]

- 3. investigacion.unirioja.es [investigacion.unirioja.es]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]

- 6. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Specificity Protease Profiling using Ac-Ala-Ala-Ala-Ala-OH

Executive Summary

While chromogenic substrates (e.g., Ac-Ala-Ala-Ala-pNA) are ubiquitous in high-throughput screening, they suffer from steric artifacts introduced by the bulky reporter group. Ac-Ala-Ala-Ala-Ala-OH represents a "native-mimetic" substrate. It lacks a chromophore, meaning its hydrolysis cannot be monitored by direct photometric change. Instead, it requires detection of the newly generated N-terminal amine or physical separation of cleavage products.

This guide details the protocols for using this compound to determine protease kinetics (

Biochemical Mechanism

Substrate Logic

The N-terminus of this compound is blocked by an acetyl group. Therefore, the intact molecule has zero free primary amines.

-

Enzyme Action: Elastase (e.g., LasB) recognizes the aliphatic alanine side chains.[1][2]

-

Cleavage Event: Hydrolysis of the peptide bond (typically between Ala2 and Ala3 or Ala3 and Ala4) exposes a new, free primary amine on the C-terminal fragment.

-

Detection: This new amine reacts with TNBS or Ninhydrin to form a colored complex, or the fragments are resolved via HPLC based on retention time shifts.

Mechanism of Action Diagram

Caption: Pathway demonstrating the generation of a detectable signal only after enzymatic cleavage exposes a free amine.

Experimental Protocols

Method A: TNBS Colorimetric Assay (High Throughput)

Best for:

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 5 mM CaCl

, pH 7.5 (LasB requires Ca -

Substrate Stock: 20 mM this compound in water (or 10% TFE if solubility is poor).

-

TNBS Solution: 0.01% (w/v) 2,4,6-Trinitrobenzenesulfonic acid in 0.1 M Sodium Bicarbonate (pH 8.5). (Handle with care: Neurotoxic/Explosive) .

-

Stop Solution: 10% SDS or 1 M HCl.

Protocol Steps:

-

Preparation: Dilute Substrate Stock in Assay Buffer to concentrations ranging 0.1 – 5.0 mM.

-

Incubation:

-

Add 90 µL Substrate solution to a 96-well plate.

-

Add 10 µL Enzyme (approx. 10-50 nM final conc).

-

Incubate at 37°C for 15–60 minutes.

-

-

Derivatization:

-

Add 50 µL of TNBS Solution to each well.

-

Incubate at Room Temp for 20 minutes (protect from light).

-

-

Quench: Add 50 µL Stop Solution (10% SDS) and 1 M HCl to stabilize the color.

-

Measurement: Read Absorbance at 420 nm (or 340 nm for higher sensitivity).

-

Quantification: Compare against a standard curve of L-Alanine or Ala-Ala.

Method B: RP-HPLC Assay (Gold Standard)

Best for: Confirming cleavage site and precise quantitation. Principle: Separation of the hydrophobic tetrapeptide from the more hydrophilic di/tri-peptide products.

Chromatography Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18, 5µm, 4.6 x 150mm).

-

Mobile Phase A: 0.1% TFA in Water (Milli-Q).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0% B to 20% B over 20 minutes (Shallow gradient is critical for short peptides).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm (Peptide bond) and 280 nm (if checking for enzyme contaminants, though substrate has no aromatics).

Protocol Steps:

-

Reaction: Mix 100 µL Substrate (1 mM) + 5 µL Enzyme in Assay Buffer.

-

Time Course: At t=0, 15, 30, 60 min, remove 20 µL aliquots.

-

Quenching: Immediately add 20 µL of 1% TFA to the aliquot to stop the reaction.

-

Analysis: Inject 20 µL onto the HPLC.

-

Data Processing:

-

Substrate Peak: Elutes later (more hydrophobic).

-

Product Peaks: Elute earlier.

-

Calculate % Hydrolysis based on Area Under Curve (AUC) reduction of the substrate peak.

-

HPLC Workflow Diagram

Caption: Step-by-step workflow for HPLC-based quantitation of peptide hydrolysis.

Data Analysis & Troubleshooting

Calculating Kinetic Parameters

To determine

-

Perform the assay at 6–8 substrate concentrations (e.g.,

to -

Calculate Initial Velocity (

) for each concentration (slope of Absorbance vs Time or Product Conc vs Time). -

Fit data to the Michaelis-Menten equation:

-

Specific Activity: Defined as

mol substrate cleaved per minute per mg enzyme.

Comparison of Methods

| Feature | TNBS (Colorimetric) | RP-HPLC |

| Throughput | High (96-well plate) | Low (Sequential injection) |

| Sensitivity | Moderate (µM range) | High (nM range) |

| Specificity | Low (Any amine triggers signal) | High (Separates specific products) |

| Cost | Low | High (Solvents/Columns) |

| Interference | Amino-buffers (Tris) can interfere* | Minimal |

*Note: If using TNBS, ensure the buffer amine concentration is low or use Phosphate/HEPES buffers to reduce background.

Troubleshooting Guide

-

No Signal (TNBS): Ensure the enzyme is active. Ac-AAAA-OH is stable; if no color develops, no cleavage occurred. Check pH (Elastase needs pH 7–8).

-

High Background (TNBS): Did you use Tris buffer? Tris has a primary amine. Switch to HEPES or Phosphate.

-

Poor HPLC Separation: The peptides are small and polar. Use a column compatible with 100% aqueous phase or start at 0% organic. Ensure TFA is present to suppress silanol interactions.

References

-

Kessler, E., & Safrin, M. (2014). Elastinolytic and proteolytic enzymes. Methods in Microbiology, 41, 155-181.

- Establishes LasB (Pseudolysin) specificity and assay conditions.

-

Bieth, J., et al. (1974). The elastase activity of Pseudomonas aeruginosa extracts. Analytical Biochemistry, 391-396.

- Foundational text on elastase kinetics and synthetic substr

-